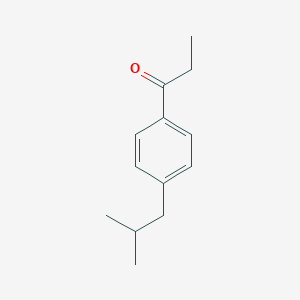

1-(4-Isobutylphenyl)propan-1-one

Cat. No. B135077

Key on ui cas rn:

59771-24-3

M. Wt: 190.28 g/mol

InChI Key: GPZIKPBHFMNTOH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04226790

Procedure details

In a 500 ml. 3-necked, round bottomed flask there was placed 25.50 ml. (40.14 g., 0.29 mmole) of phosphorus trichloride and 43.65 ml. (43.34 g., 0.58 mmole) of propionic acid. This mixture was stirred for 2.25 hours under nitrogen atmosphere at room temperature to prepare the propionyl chloride. By NMR propionyl chloride formation was complete in about 1.5 hours. Then 80 ml. of anhydrous methylene chloride was added and the resulting solution was cooled to about -5° C. (an ice-methanol bath). While stirring the cooled mixture, 87.50 g. (0.66 mmole) of alumium chloride (technical grade) was added. After 10 minutes of stirring, 67.11 g. (0.50 mmole) of isobutylbenzene was added dropwise from an addition funnel over 55 minutes while maintaining the temperature of the mixture at about 0° to 5° C. The isobutylbenzene was about 99.6% pure and contained about 0.3% n-butylbenzene. The mixture was stirred for an additional 1.25 hours to insure as complete a reaction as possible and then poured into a solution of 250 ml. of ice water and 150 ml. of concentrated hydrochloric acid with vigorous stirring. The Friedal-Crafts reaction was complete in about 45 minutes under these conditions (by GLC analysis). The resulting mixture was extracted three times with 300 ml. portions of methylene chloride. The combined methylene chloride extracts were washed with 250 ml. of water and three times with 250 ml. of molar concentration aqueous sodium carbonate solution. The aqueous sodium carbonate extracts were back-extracted with 100 ml. of methylene chloride and the combined methylene chloride layers were dried over sodium sulfate. The dried methylene chloride solution was concentrated under vacuum to give crude p-isobutylpropiophenone as a pale yellow oil weighing 97.85 g. By GLC analyses, 3% methylene chloride was present. The chemical yield was about 95 g. or about 100% of theory.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

P(Cl)(Cl)Cl.[C:5]([OH:9])(=O)[CH2:6][CH3:7].C(Cl)(=O)CC.[Cl-].[CH2:16]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH:17]([CH3:19])[CH3:18].CCCCC1C=CC=CC=1.Cl>C(Cl)Cl>[CH2:16]([C:20]1[CH:25]=[CH:24][C:23]([C:5](=[O:9])[CH2:6][CH3:7])=[CH:22][CH:21]=1)[CH:17]([CH3:19])[CH3:18]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

40.14 g

|

|

Type

|

reactant

|

|

Smiles

|

P(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

43.34 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0.5 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)C1=CC=CC=C1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)C1=CC=CC=C1

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC=1C=CC=CC1

|

Step Eleven

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This mixture was stirred for 2.25 hours under nitrogen atmosphere at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

3-necked, round bottomed flask there was placed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting solution was cooled to about -5° C. (an ice-methanol bath)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

While stirring the cooled mixture, 87.50 g

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After 10 minutes of stirring

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature of the mixture at about 0° to 5° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for an additional 1.25 hours

|

|

Duration

|

1.25 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a reaction as possible and

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

then poured into a solution of 250 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The Friedal-Crafts reaction

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was complete in about 45 minutes under these conditions (by GLC analysis)

|

|

Duration

|

45 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting mixture was extracted three times with 300 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined methylene chloride extracts were washed with 250 ml

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous sodium carbonate extracts were back-extracted with 100 ml

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

of methylene chloride and the combined methylene chloride layers were dried over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The dried methylene chloride solution was concentrated under vacuum

|

Outcomes

Product

Details

Reaction Time |

2.25 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(C)C)C1=CC=C(C=C1)C(CC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |